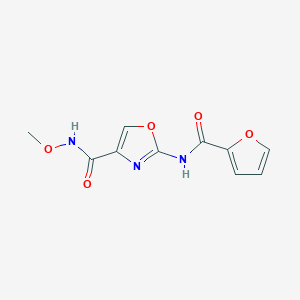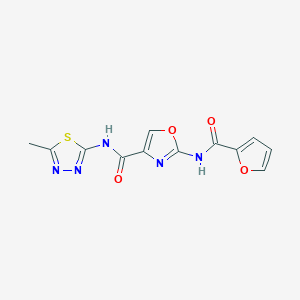
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide (FAMOC) is a small molecule with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including those related to drug development, biochemical and physiological studies, and biophysical research. FAMOC has a unique structure that allows it to interact with different molecules and systems, making it a useful tool for scientists.
科学的研究の応用
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and enzymes, as well as to study the interactions between drugs and their targets. This compound has also been used to study the biophysical properties of cells, such as their membrane potentials and intracellular calcium concentrations. Additionally, this compound has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system.
作用機序
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide has been found to interact with a variety of molecules, including proteins, enzymes, and other small molecules. Its mechanism of action is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. Additionally, this compound has been found to interact with small molecules through electrostatic interactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and other small molecules. Additionally, this compound has been found to have an effect on the membrane potentials of cells, as well as the intracellular calcium concentrations. Furthermore, this compound has been found to have an effect on the nervous system, as well as the cardiovascular system.
実験室実験の利点と制限
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide has a variety of advantages and limitations for laboratory experiments. The main advantage of using this compound is its versatility, as it can be used in a variety of experiments. Additionally, this compound is relatively easy to synthesize and is relatively stable, making it easy to store and use in experiments. However, one of the main limitations of using this compound is its relatively low solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are a variety of potential future directions for research involving 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide. One potential future direction is the development of new synthesis methods for this compound, as well as new reagents and catalysts for its synthesis. Additionally, there is potential for further research into the mechanism of action of this compound and its effects on proteins, enzymes, and other small molecules. Furthermore, there is potential for further research into the effects of this compound on the nervous system, as well as the cardiovascular system. Finally, there is potential for further research into the development of new applications for this compound, such as in drug development and biophysical research.
合成法
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide can be synthesized in a variety of ways. The most common method is the reaction of furan-2-amido-1,3-oxazole-4-carboxylic acid with N-methoxy-1,3-oxazole-4-carboxamide in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods of synthesis include the use of other acid catalysts, such as p-toluenesulfonic acid, and the use of other reagents, such as ethyl chloroformate.
特性
IUPAC Name |
2-(furan-2-carbonylamino)-N-methoxy-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-16-13-8(14)6-5-18-10(11-6)12-9(15)7-3-2-4-17-7/h2-5H,1H3,(H,13,14)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLMXAVVQIVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=COC(=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-[8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B6488093.png)
![8-(2-methoxy-5-methylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488098.png)
![1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6488101.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6488106.png)
![N-cyclohexyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6488107.png)
![N-cyclohexyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6488114.png)
![ethyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate](/img/structure/B6488128.png)

![methyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate](/img/structure/B6488143.png)
![1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B6488148.png)
![2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B6488152.png)
![2-ethyl-5-[(4-ethylpiperazin-1-yl)(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488168.png)
![2-ethyl-5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488187.png)
![2-ethyl-5-[(4-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488188.png)
